molecular formula C22H27N7O2 B2498721 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1040654-13-4

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Cat. No.: B2498721
CAS No.: 1040654-13-4
M. Wt: 421.505
InChI Key: GLKQCVDDNAYYNP-UHFFFAOYSA-N
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Description

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a compound of interest in the field of chemical and pharmaceutical research. Known for its unique structural features, this compound has garnered attention due to its potential applications in various scientific disciplines. The core structure combines elements from tetrazole and piperazine, linked through a carboxamide moiety, making it a molecule with interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically begins with the preparation of intermediate compounds. A common synthetic route involves the initial formation of 1-(4-methoxyphenyl)-1H-tetrazole, followed by a coupling reaction with N-phenethylpiperazine-1-carboxamide. This process often requires specific catalysts, solvents, and temperature control to ensure optimal yield and purity. The synthesis might involve steps such as the formation of an amide bond through condensation reactions, the use of protective groups to prevent unwanted side reactions, and purification techniques like recrystallization.

Industrial Production Methods:

In an industrial context, the production of this compound would likely involve large-scale batch or continuous flow processes. Such methods ensure the consistent quality and scalability needed for practical applications. Automated reactors, precise monitoring of reaction conditions, and stringent quality control measures are essential components of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of N-oxides.

  • Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.

  • Substitution: Halogenated compounds in the presence of suitable bases or acids.

Major Products Formed from These Reactions:

The major products would depend on the specific reaction conditions but may include various functional derivatives with altered electronic or steric properties, potentially leading to changes in biological activity.

Scientific Research Applications

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has diverse scientific research applications:

  • Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, contributing to studies in organic synthesis and reaction mechanisms.

  • Biology: It is used in biochemical assays to explore its interaction with biological targets, such as enzymes or receptors.

  • Medicine: Its potential therapeutic effects are investigated, focusing on areas like neuropharmacology, cancer research, and antimicrobial activity.

  • Industry: Applications in material science and as a potential component in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These might include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The compound's structure allows it to fit into binding sites with high specificity, influencing signaling pathways and altering physiological responses.

Comparison with Similar Compounds

Compared to similar compounds, 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exhibits unique features due to the presence of both tetrazole and piperazine rings. This dual functionality enhances its versatility in chemical reactions and biological interactions.

List of Similar Compounds:

  • 1-Phenylpiperazine derivatives

  • 1H-Tetrazole analogs

  • Carboxamide-linked heterocycles

This concludes our detailed exploration of this compound.

Properties

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-20-9-7-19(8-10-20)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)23-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQCVDDNAYYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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